Product packaging for Methyl 2-(4-benzylpiperazin-1-yl)acetate(Cat. No.:CAS No. 179869-10-4)

Methyl 2-(4-benzylpiperazin-1-yl)acetate

Cat. No.: B182421
CAS No.: 179869-10-4
M. Wt: 248.32 g/mol
InChI Key: PZUTXFJKMUIAKA-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylpiperazin-1-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B182421 Methyl 2-(4-benzylpiperazin-1-yl)acetate CAS No. 179869-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-14(17)12-16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUTXFJKMUIAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571770
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179869-10-4
Record name Methyl (4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Chemical Modifications of Methyl 2 4 Benzylpiperazin 1 Yl Acetate and Its Analogs

Established Synthetic Methodologies for the Benzylpiperazine Core and Acetate (B1210297) Linkage

The construction of the methyl 2-(4-benzylpiperazin-1-yl)acetate molecule relies on fundamental reactions that form the N-benzylated piperazine (B1678402) core and subsequently introduce the acetate side chain.

The formation of the 1-benzylpiperazine (B3395278) core is most commonly achieved through nucleophilic substitution. This reaction involves the mono-N-alkylation of piperazine with a benzyl (B1604629) halide, typically benzyl chloride. Piperazine, acting as a nucleophile, attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion.

A significant challenge in this synthesis is controlling the degree of alkylation. The initial product, 1-benzylpiperazine, is still nucleophilic and can react with another molecule of benzyl chloride to form the undesired by-product 1,4-dibenzylpiperazine (B181160) (DBZP). europa.euorgsyn.orgnih.gov To favor mono-substitution, reaction conditions are carefully controlled, often by using a large excess of piperazine or by utilizing piperazine monohydrochloride. europa.euorgsyn.org An alternative approach involves using a protecting group on one of the piperazine nitrogens, which is later removed after the benzylation step. A described method that avoids the formation of the disubstituted compound involves the reaction of piperazine and benzyl chloride to yield pure 1-benzylpiperazine dihydrochloride (B599025) in a short time. orgsyn.org

Recent advancements include simplified one-pot-one-step procedures using heterogeneous catalysis by metal ions supported on polymeric resins, which can produce a wide range of monosubstituted piperazines in high yields. nih.gov

Once 1-benzylpiperazine is synthesized, the methyl acetate group is introduced onto the second nitrogen atom. A direct and common method is the N-alkylation of 1-benzylpiperazine with an alkyl 2-haloacetate, such as methyl 2-chloroacetate or methyl 2-bromoacetate. In this reaction, the secondary amine of 1-benzylpiperazine acts as a nucleophile, attacking the α-carbon of the haloacetate and displacing the halide to form the final product, this compound.

An alternative pathway involves the synthesis of the corresponding carboxylic acid, 2-(4-benzylpiperazin-1-yl)acetic acid, followed by esterification. The classic Fischer esterification method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, can be employed. ausetute.com.au Another approach is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride, by treating it with a reagent like oxalyl chloride or thionyl chloride. google.comgoogle.commasterorganicchemistry.com This acid chloride can then readily react with methanol to yield the desired methyl ester with high efficiency. google.comgoogle.com

Table 1: Comparison of Acetate Moiety Introduction Methods

MethodReactantsKey Reagents/ConditionsAdvantagesDisadvantages
Direct Alkylation 1-Benzylpiperazine, Methyl 2-haloacetateBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)Single step, straightforwardPotential for quaternization, availability of haloacetate
Fischer Esterification 2-(4-Benzylpiperazin-1-yl)acetic acid, MethanolStrong acid catalyst (e.g., H₂SO₄), Heat (reflux) ausetute.com.auUses common reagents, cost-effectiveReversible reaction, may require removal of water to drive to completion
Acid Chloride Formation 2-(4-Benzylpiperazin-1-yl)acetic acid, Methanol1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Methanol google.comgoogle.commasterorganicchemistry.comHigh yield, irreversibleTwo-step process, uses hazardous reagents

To improve synthetic efficiency, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of complex piperazine derivatives. These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents.

For instance, enantiomerically pure substituted piperazines have been synthesized in a one-pot procedure starting from N-protected amino acids, employing a sequence of an Ugi four-component reaction, deprotection, intramolecular cyclization, and final reduction. rsc.org Other one-pot methods involve the reaction of piperazine, various aldehydes, and boronic acid derivatives to create a diverse library of substituted piperazines. benthamdirect.com While not directly reported for the title compound, these MCR strategies demonstrate the potential for streamlined synthesis of structurally related analogs by carefully selecting the initial building blocks. For example, a three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) can be catalyzed by piperazine, showcasing its utility in facilitating complex formations in a single pot. sid.ir

Derivatization and Functionalization Strategies on the this compound Scaffold

The this compound scaffold offers several sites for chemical modification to explore structure-activity relationships (SAR) and optimize biological activity. Key derivatization strategies focus on the ester group and the benzyl moiety.

The ester functional group is a versatile handle for derivatization, primarily through its conversion to the corresponding carboxylic acid or a variety of amides.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to 2-(4-benzylpiperazin-1-yl)acetic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in an aqueous or alcoholic solvent, is common and typically proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then neutralized with acid to give the final carboxylic acid.

Conversion to Amides: The synthesis of amides can be achieved through several routes. One direct method is aminolysis, where the ester is heated with an amine. However, this reaction can be slow. A more efficient and widely used approach involves first hydrolyzing the ester to the carboxylic acid. The resulting acid is then coupled with a primary or secondary amine using a peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which acts as a dehydrating agent. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a highly reactive acyl chloride using thionyl chloride, which then reacts rapidly with an amine to form the desired amide. masterorganicchemistry.com These methods allow for the introduction of a wide range of substituents via the amide nitrogen, enabling extensive SAR exploration.

Table 2: Reaction Pathways for Ester Modification

TransformationStarting MaterialReagentsProduct
Hydrolysis This compound1. NaOH (aq) 2. HCl (aq)2-(4-Benzylpiperazin-1-yl)acetic acid
Amidation (via Acid) 2-(4-Benzylpiperazin-1-yl)acetic acidAmine (R-NH₂), Coupling Agent (e.g., DCC) masterorganicchemistry.com2-(4-Benzylpiperazin-1-yl)-N-(R)acetamide
Amidation (via Acid Chloride) 2-(4-Benzylpiperazin-1-yl)acetic acid1. SOCl₂ 2. Amine (R-NH₂) masterorganicchemistry.com2-(4-Benzylpiperazin-1-yl)-N-(R)acetamide

Modifying the electronic and steric properties of the benzyl ring is a key strategy for modulating the biological activity of piperazine-based compounds. This can be achieved in two primary ways:

Use of Substituted Starting Materials: The most straightforward approach is to begin the synthesis with a substituted benzyl chloride. A wide variety of chloro-, fluoro-, methoxy-, and nitro-substituted benzyl chlorides are commercially available or can be readily synthesized. For example, the synthesis of derivatives related to the cerebral vasodilator KB-2796 involved using a 2,3,4-trimethoxybenzyl group. nih.gov Similarly, the development of potent acetylcholinesterase inhibitors involved synthesizing analogs with a 5,6-dimethoxy substitution pattern on an indanone moiety attached to the piperazine. nih.gov This approach allows for the precise placement of substituents on the aromatic ring.

Post-Synthetic Modification: While less common for this specific scaffold, electrophilic aromatic substitution reactions could potentially be performed on the pre-formed this compound. However, the reaction conditions must be carefully chosen to avoid side reactions with the piperazine ring or ester group. Potential reactions include nitration, halogenation, or Friedel-Crafts reactions, though the directing effects of the methylene-piperazine substituent and the potential for catalyst poisoning by the basic nitrogen atoms present significant challenges.

By employing these derivatization strategies, a library of analogs can be generated from the parent this compound molecule, facilitating the exploration of its chemical space for various applications.

Structural Diversification of the Piperazine Ring

The piperazine ring is a prevalent scaffold in medicinal chemistry, valued for its unique structural and physicochemical properties. researchgate.netnih.gov Its two nitrogen atoms, typically at positions 1 and 4, provide sites for chemical modification, allowing for the systematic alteration of a molecule's properties to enhance biological activity. researchgate.netresearchgate.net The diversification of the piperazine ring in analogs of this compound is a key strategy in drug discovery to optimize target affinity, specificity, and pharmacokinetic profiles. nih.gov

The introduction of substituents onto the carbon atoms of the piperazine ring represents a significant area of synthetic exploration. Given their tetrahedral geometry, the carbon atoms of the piperazine ring offer an untapped potential for expanding the three-dimensional chemical space, which can lead to improved molecular recognition by biological targets. nih.gov However, a majority of piperazine-containing compounds approved by the FDA lack substitution on the methylene (B1212753) carbons, highlighting the need for efficient and selective methods to access these more structurally diverse analogs. nih.gov

Research has focused on developing synthetic routes to introduce substituents at various positions of the piperazine core. For instance, concise synthetic methods have been developed to create 3-substituted piperazine-2-acetic acid esters starting from optically pure 1,2-diamines. nih.gov This approach allows for the generation of chiral piperazine analogs with defined stereochemistry. Another strategy involves the diastereoselective alkylation to introduce a second stereocenter at a late stage of the synthesis, enabling the stereoselective introduction of various groups onto the piperazine ring. clockss.org Modifications can also include creating fused-ring systems or introducing bulky groups to explore different regions of a target's binding pocket. The versatility of the piperazine structure allows for these extensive modifications, making it a "privileged scaffold" in the development of new bioactive molecules. researchgate.netnih.gov

Advanced Synthetic Techniques Relevant to this compound Research

The synthesis and study of this compound and its derivatives benefit from a range of advanced synthetic methodologies. These techniques are crucial for creating structurally complex analogs, including those with specific stereochemistry, and for developing tools for their selective recognition and analysis.

Molecular Imprinting Polymer Development for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule. researchgate.netmdpi.com This technology is highly relevant for the selective recognition of this compound and its parent structure, benzylpiperazine. MIPs are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, an analog of the target compound). nih.gov After polymerization, the template is removed, leaving behind specific recognition cavities.

In a study focused on benzylpiperazine (BZP), MIPs were developed using both self-assembly and semi-covalent approaches. nih.gov Various functional monomers and cross-linkers were screened, with methacrylic acid as the functional monomer and ethylene (B1197577) glycol dimethacrylate (EGDMA) or trimethylolpropane (B17298) trimethacrylate (TRIM) as cross-linkers yielding the best results. nih.gov The resulting polymers demonstrated a significant imprinting effect, showing a higher binding affinity for BZP compared to non-imprinted control polymers. nih.gov

The research highlighted that semi-covalent MIPs exhibited a stronger affinity and faster uptake of the target molecule than the self-assembly systems. nih.gov Such polymers could potentially be used as selective sorbents for the extraction and enrichment of piperazine-based compounds from complex mixtures for subsequent analysis. nih.govresearchgate.net The development of MIPs specific for this compound could provide valuable tools for its detection and quantification in various research applications.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest, as stereochemistry often plays a critical role in biological activity. Several stereoselective synthesis strategies have been developed to produce enantiomerically pure piperazine derivatives. researchgate.net

One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a straightforward route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These piperazin-2-one (B30754) intermediates can then be conveniently converted into the corresponding chiral piperazines without any loss of optical purity. dicp.ac.cn

Another powerful approach involves building the chiral piperazine core from chiral starting materials. For example, (2S,6S)-2,4,6-Tris(phenylmethyl)piperazine has been synthesized in a multi-step process starting from S-phenylalanine. clockss.org Key steps in this synthesis include a reductive amination to introduce an ethoxycarbonylmethyl group and a highly diastereoselective alkylation to install a benzyl group. clockss.org This method demonstrates how stereocenters can be carefully controlled throughout a synthetic sequence to yield a final product with the desired absolute and relative stereochemistry. Such stereoselective strategies are essential for preparing specific enantiomers of this compound analogs for detailed structure-activity relationship studies. crossref.org

Preclinical Pharmacological Investigations and Biological Activities of Methyl 2 4 Benzylpiperazin 1 Yl Acetate Derivatives

Modulation of Central Nervous System (CNS) Targets

Derivatives of the methyl 2-(4-benzylpiperazin-1-yl)acetate scaffold have been investigated for their ability to interact with various components of the central nervous system, particularly those involved in neurotransmission.

Interaction with Neurotransmitter Receptors and Reuptake Transporters

The benzylpiperazine core is a well-established pharmacophore known to interact with monoamine systems. Research on derivatives has revealed a capacity to modulate the activity of key neurotransmitter transporters. For instance, the parent compound, 1-benzylpiperazine (B3395278) (BZP), has been shown to inhibit the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.eu This activity increases the extracellular concentrations of these crucial neurotransmitters.

Further studies have explored how modifications to this basic structure influence receptor and transporter affinity. A review of piperazine (B1678402) derivatives highlights that compounds like meta-chlorophenylpiperazine (mCPP), a related phenylpiperazine, show significant interaction with serotonergic receptors and inhibit serotonin reuptake. ijrrjournal.com While not direct derivatives of the titular compound, these findings illustrate the propensity of the piperazine core to target monoamine systems. More complex derivatives, such as a series of 6-(4-benzylpiperazin-1-yl)benzodioxanes, have been developed and screened for their activity at dopamine receptor subtypes. nih.gov Notably, compound 2d, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, demonstrated high affinity and selectivity for the D(4) dopamine receptor, where it acts as an antagonist. nih.gov This demonstrates that specific substitutions on the benzylpiperazine framework can yield highly selective ligands for specific neurotransmitter receptors.

Although detailed screening data for a wide array of this compound derivatives across a full panel of CNS receptors is not extensively published, the available information on related structures suggests this is a promising area for therapeutic development. The focus has often been on creating triple reuptake inhibitors (TRIs) that simultaneously block the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). nih.govwikipedia.org

Activation of Monoamine Pathways

By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, these derivatives effectively activate their respective monoamine pathways. An increase in the synaptic concentration of these neurotransmitters leads to enhanced postsynaptic receptor stimulation. This mechanism is the foundation for the therapeutic effects of many antidepressant and stimulant medications. nih.govamericanaddictioncenters.org

The derivative 1-methyl-4-benzylpiperazine (MBZP), for example, is known as a stimulant drug. wikipedia.org Its effects are largely attributed to its influence on dopamine neurotransmission, which is similar to that of other known stimulants that block or reverse the action of the dopamine transporter. wikipedia.orgnih.gov This modulation of dopaminergic pathways is a key factor in its observed CNS-stimulating effects. The development of norepinephrine and dopamine reuptake inhibitors (NDRIs) is a recognized therapeutic strategy for conditions like depression and ADHD, and benzylpiperazine derivatives fit within this pharmacological class. americanaddictioncenters.orgclevelandclinic.org Furthermore, certain pyridazinobenzylpiperidine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO), the enzymes responsible for degrading monoamine neurotransmitters. mdpi.com Specifically, some compounds showed potent and selective inhibition of MAO-B, an enzyme crucial for dopamine metabolism, suggesting another mechanism by which these derivatives can enhance monoaminergic tone. mdpi.com

Evaluation in Pain and Inflammatory Models

A significant area of research for this compound derivatives has been in the field of analgesia, with a particular focus on neuropathic and inflammatory pain.

Antinociceptive and Anti-allodynic Effects in Preclinical Models

Several novel benzylpiperazine derivatives have demonstrated significant efficacy in preclinical pain models. nih.gov In a mouse model of inflammatory pain, the formalin test, specific derivatives have been shown to produce dose-dependent antinociception, reducing pain behaviors. nih.govwikipedia.orgnih.gov For example, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) was shown to significantly block peripheral nociception associated with inflammatory pain responses. nih.govacs.org

These compounds have also been tested in models of neuropathic pain, such as the chronic constriction injury (CCI) model. In these studies, the derivatives exerted potent anti-allodynic effects, meaning they reduced the perception of pain from non-painful stimuli, a hallmark of neuropathic pain. nih.govwikipedia.org Importantly, the analgesic effects of these compounds were achieved at doses that did not produce sedation or impair motor coordination, as assessed by the rotarod assay. nih.govwikipedia.orgnih.gov This favorable profile suggests a specific analgesic mechanism rather than general CNS depression.

Sigma-1 Receptor (σ1R) Ligand and Antagonist Activity

The primary mechanism underlying the analgesic effects of many of these benzylpiperazine derivatives is their potent interaction with the Sigma-1 Receptor (σ1R). wikipedia.orgnih.gov The σ1R is a unique intracellular chaperone protein that modulates nociceptive signaling, making it a promising target for pain therapeutics. wikipedia.org

Researchers have synthesized and characterized series of these derivatives for their binding affinity at σ1R and their selectivity over the related σ2 receptor. wikipedia.orgnih.gov Radioligand binding assays confirmed that several compounds bind to the σ1R with high affinity, with Ki values in the low nanomolar range. wikipedia.orgnih.gov The functional activity of these high-affinity ligands was then assessed. As there are no universally reliable in vitro assays to determine σ1R agonism versus antagonism, researchers rely on behavioral models. The ability of these compounds to ameliorate pain in models like the formalin test is consistent with σ1R antagonist activity. nih.govwikipedia.org

One of the most promising compounds, 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), displayed a very high affinity for σ1R (Ki = 1.6 nM) and excellent selectivity over the σ2R (a ratio of 886). nih.govwikipedia.org This high affinity and selectivity, combined with its proven in vivo efficacy, underscore the potential of developing benzylpiperazine-based σ1R antagonists as a new class of drugs for chronic pain management. nih.govwikipedia.org

Table 1: Sigma-1 (σ1R) and Sigma-2 (σ2R) Receptor Binding Affinities of Selected Benzylpiperazine Derivatives

This is an interactive table. You can sort and filter the data.

Compound Nameσ1R Ki (nM)σ2R Ki (nM)Selectivity (Ki σ2/Ki σ1)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)1.61417886
1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-5-phenylpentan-1-one (13)18.12340129
1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-4-phenylbutan-1-one (14)12.71873147
(2E)-1-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one (16)9.81256128
Lead Compound (8)4.21814432

Antimicrobial Efficacy

In addition to their effects on the central nervous system and pain pathways, derivatives based on the benzylpiperazine scaffold have been evaluated for their antimicrobial properties. Research has shown that incorporating the 4-benzyl-piperazinyl moiety into other heterocyclic structures, such as s-triazines, can yield compounds with significant antibacterial activity.

A study detailing the synthesis of a series of 4-benzyl-piperazinyl-s-triazine derivatives found that many of these compounds displayed notable activity against a panel of both Gram-positive and Gram-negative bacteria. nih.gov Their efficacy was evaluated using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC). Several synthesized compounds showed antibacterial activity comparable or superior to the standard antibiotic streptomycin (B1217042) against strains like Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.gov This suggests that the benzylpiperazine structure can be a valuable component in the design of new antimicrobial agents to combat bacterial resistance.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

This is an interactive table. You can sort and filter the data.

Derivative ClassTarget OrganismsObserved ActivityReference
4-Benzyl-piperazinyl-s-triazinesGram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., P. aeruginosa) bacteriaActivity comparable to streptomycin against several strains. nih.gov
N-alkyl and N-aryl piperazinesS. aureus, P. aeruginosa, S. epidermidis, E. coliSignificant activity against bacterial strains; less active against fungi. europa.eu
Novel Piperazine Derivatives (e.g., RL-308)E. coli, K. pneumoniae, S. flexneri, MRSA, S. aureusPotent bactericidal activities, with RL-308 showing a low MIC against S. flexneri. ijrrjournal.com

Antineoplastic and Antiproliferative Studies

The piperazine scaffold is a key component in the design of new anticancer agents. researchgate.netresearchgate.net Derivatives have been extensively studied for their ability to kill cancer cells and inhibit tumor growth through various mechanisms.

Derivatives of benzylpiperazine have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. In one study, a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines were synthesized and evaluated. lookchem.comnih.gov One compound from this series, designated 7a, showed potent inhibitory effects on the proliferation of HepG2 (liver), A549 (lung), MCF-7 (breast), and SW620 (colon) cancer cells, with IC50 values ranging from 0.029 to 0.147 μM. lookchem.comnih.gov This compound was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis. lookchem.comnih.gov

Other research on quinazolinone derivatives incorporating a piperazine moiety also reported moderate to good anticancer activity against NCI (lung) and MCF-7 (breast) cancer cells. researchgate.net One particular compound exhibited an IC50 value of 1.1 μM, which was more potent than the standard drugs methotrexate (B535133) and 5-fluorouracil. researchgate.net Similarly, novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives showed promising cytotoxicity against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic) cancer cell lines, with some IC50 values comparable to the standard gefitinib. researchgate.net

Interactive Table: In Vitro Cytotoxicity (IC50) of Selected Piperazine Derivatives

Compound SeriesCell LineCancer TypeMost Potent Compound's IC50 (μM)Reference
Substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines (Compound 7a)HepG2Liver0.029 lookchem.comnih.gov
A549Lung0.147 lookchem.comnih.gov
MCF-7Breast0.099 lookchem.comnih.gov
SW620Colon0.052 lookchem.comnih.gov
2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone (Compound 3d)NCILung1.1 researchgate.net
4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide (Compounds C-4, C-5)A-549Lung21.22 researchgate.net
HCT-116Colon11.33 researchgate.net
Vindoline-piperazine conjugates (Compound 23)MDA-MB-468Breast1.00 (GI50) mdpi.com
Vindoline-piperazine conjugates (Compound 25)HOP-92Non-small cell lung1.35 (GI50) mdpi.com

A promising strategy in cancer therapy is the development of molecular conjugates, where a cytotoxic agent is linked to a targeting moiety or another pharmacophore to enhance efficacy and selectivity. Piperazine derivatives have been central to this approach. mdpi.com For example, researchers have synthesized novel conjugates by coupling N-substituted piperazine pharmacophores to the Vinca alkaloid vindoline. mdpi.com These vindoline-piperazine conjugates were evaluated for their antiproliferative activity, with several compounds showing low micromolar growth inhibition (GI50) values against a panel of 60 human tumor cell lines. mdpi.com Conjugates featuring [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine were particularly effective against breast and non-small cell lung cancer lines, respectively. mdpi.com

Another innovative approach involves using piperazine-based compounds to functionalize engineered humanized ferritin (HumAfFt) nanocages for targeted siRNA delivery. nih.govacs.org Cationic piperazine-based compounds were designed to interact with and encapsulate negatively charged siRNA. nih.govacs.org This system is designed to deliver the siRNA payload to cancer cells that overexpress the transferrin receptor (TfR1), demonstrating a sophisticated method of creating a targeted anticancer delivery system. nih.govacs.org

Neuroprotective Potential in Cellular and Animal Models

The potential for piperazine derivatives to protect neurons from damage is an emerging area of investigation. Research has explored their utility in models of neurodegenerative diseases and injury, often focusing on mechanisms related to inflammation and oxidative stress.

Oxidative stress is a key contributor to neuronal cell death in various neurological disorders, including Parkinson's disease. nih.gov Studies have investigated the ability of certain molecules to protect neuronal cells from damage induced by reactive oxygen species (ROS). For example, a cell-permeable fusion protein, Tat-PIM2, was shown to protect dopaminergic neuronal cells from oxidative stress-induced apoptosis. nih.gov This protein inhibited apoptotic signaling pathways and reduced the production of ROS in cells treated with an oxidative toxin. nih.gov Furthermore, in an animal model of Parkinson's disease, the protein regulated antioxidant biomolecules, suggesting a therapeutic potential for agents that can mitigate ROS damage. nih.gov

Other research has shown that compounds can protect cells from oxidative injury by increasing intracellular levels of glutathione (B108866) (GSH), a major cellular antioxidant, and by inducing detoxification enzymes. nih.gov For instance, the compound oltipraz (B1677276) was found to protect human retinal pigment epithelial cells from oxidant-induced death by boosting cellular and mitochondrial GSH levels and increasing the activity of enzymes like glutathione S-transferase (GST). nih.gov While not directly involving this compound derivatives, these studies highlight a key mechanism—mitigation of oxidative stress—by which related chemical structures could confer neuroprotection. nih.govmdpi.comnih.gov The investigation of arylalkyl 4-benzyl piperazine derivatives as sigma receptor ligands also points toward potential applications in treating inflammatory diseases, which often involve oxidative stress pathways. nih.gov

Efficacy in Preclinical Models of Cerebral Ischemia

Some benzylpiperazine derivatives have been designed as CNS-penetrant agents, a crucial property for drugs targeting cerebral pathologies. For instance, certain derivatives have been developed as histone deacetylase (HDAC) inhibitors with the ability to cross the blood-brain barrier. nih.gov This is achieved by incorporating the benzylpiperazine structure, which can act as a shuttle for delivering active moieties into the brain. nih.gov The ability of these compounds to penetrate the CNS and exert enzymatic inhibition suggests a potential mechanism for neuroprotection in ischemic conditions, although specific studies in cerebral ischemia models are needed to confirm this.

Anticonvulsant Research

The structural motif of piperazine is present in a number of anticonvulsant agents, and derivatives of benzylpiperazine have been investigated for their potential in controlling seizures.

Seizure Protection in Preclinical Models

Various 1,4-substituted derivatives of piperazine have been synthesized and evaluated for their anticonvulsant activity in established preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) induced seizure tests. nih.gov Notably, compounds with specific substitutions on the piperazine ring have demonstrated significant anti-MES activity. nih.gov

For example, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride have shown promising activity in the MES test in rodents. nih.gov These findings underscore the potential of the piperazine core in the development of new anticonvulsant drugs.

Interactive Data Table: Anticonvulsant Activity of Piperazine Derivatives

CompoundTest ModelSpeciesActivity
1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochlorideMESRatsActive
1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochlorideMESMiceActive

Potential Modulations of GABAergic Systems

The mechanism of action for the anticonvulsant effects of some piperazine derivatives may involve the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. Some studies on piperine, which contains a piperidine (B6355638) ring, have shown that it can modulate GABA-A receptors. nih.gov While not a direct derivative, this suggests that heterocyclic amines like piperazine could have similar targets. The anxiolytic-like activity of some piperazine derivatives has been shown to be mediated by the benzodiazepine (B76468) site of the GABA-A receptor.

Research on other heterocyclic compounds has further solidified the link between GABAergic modulation and anticonvulsant activity. For instance, novel triazolopyrimidine derivatives have been found to exert their anticonvulsant effects through interaction with GABA receptors, specifically the benzodiazepine receptor. nih.gov While these are not direct benzylpiperazine derivatives, the findings highlight a common mechanistic pathway for anticonvulsant action that could be relevant for the benzylpiperazine class.

Antiviral and Antiparasitic Applications

The benzylpiperazine scaffold has proven to be a versatile template for the development of agents targeting infectious diseases, including viral and parasitic infections.

Hepatitis C Virus (HCV) Entry Inhibition Studies

A significant area of investigation for benzylpiperazine derivatives has been in the inhibition of Hepatitis C Virus (HCV) entry into host cells. The HCV entry process is a complex series of events that provides multiple targets for therapeutic intervention. nih.gov

Benzhydrylpiperazine compounds, which are structurally related to benzylpiperazines, have been identified as potent inhibitors of HCV entry. nih.gov Specifically, compounds like hydroxyzine (B1673990) and chlorcyclizine (B1668710) have been shown to block the entry of cell culture-produced HCV at a late stage, prior to viral fusion. nih.gov Their inhibitory action is linked to the cholesterol content of the host cell. nih.gov

Further structure-activity relationship (SAR) studies on chlorcyclizine derivatives have led to the optimization of novel anti-HCV agents with enhanced potency. researchgate.net These derivatives exhibit EC50 values in the low nanomolar range against HCV infection. researchgate.net

Interactive Data Table: Anti-HCV Activity of Benzhydrylpiperazine Derivatives

CompoundTargetIC50 (nM)Therapeutic Index
HydroxyzineHCV Entry19>500
ChlorcyclizineHCV Entry2.3>6500

Antimalarial Activity Against Parasitic Stages

Derivatives containing the piperazine moiety have also been explored for their potential as antimalarial agents. The need for new drugs to combat drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a global health priority.

While direct studies on this compound are lacking, research on other piperazine-containing structures has shown promise. For instance, a series of new 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds, which incorporate a substituted aminomethylpiperazine, have been evaluated for their in vitro antimalarial activity. mdpi.com Some of these derivatives displayed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com

Additionally, p-substituted benzyl (B1604629) thiazinoquinone derivatives have been investigated for their antiplasmodial activity, with the benzyl substituent playing a key role in their mechanism of action. nih.gov These findings suggest that the benzylpiperazine scaffold could be a valuable starting point for the design of novel antimalarial drugs.

Cholinesterase Inhibition Studies

The inhibition of cholinesterases, key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132), represents a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). nih.govmdpi.com A decrease in acetylcholine levels is a well-established pathological feature of AD. mdpi.com Consequently, inhibitors of these enzymes can help to elevate and prolong the availability of acetylcholine in the synaptic cleft, thereby improving cognitive function. nih.gov Research has focused on developing derivatives of various chemical scaffolds, including those based on a benzylpiperazine nucleus, to identify potent and selective cholinesterase inhibitors. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Modulation

Derivatives of this compound have been synthesized and evaluated for their ability to modulate the activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical targets in the development of treatments for neurodegenerative diseases. nih.gov

A series of N'-2-(4-benzylpiperazin-1-yl)acylhydrazone derivatives were designed and synthesized to assess their dual inhibitory potential against both AChE and BuChE. The results from these enzyme inhibition assays indicated that the compounds were moderate inhibitors of both cholinesterases. nih.gov

In a separate study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov The study found that these compounds acted as potential acetylcholinesterase inhibitors. nih.gov Among the synthesized derivatives, certain structural features were identified as being important for inhibitory potency. Specifically, the presence of electron-withdrawing groups such as chloro (Cl), fluoro (F), and nitro (NO₂) on the phenyl ring was found to enhance the inhibitory activity, particularly when substituted at the ortho and para positions. nih.gov

One of the most potent compounds in this series was compound 4a , which features a chlorine atom at the ortho position of the phenyl ring. nih.gov This compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.91 ± 0.045 µM against AChE. nih.gov In contrast, substitution at the meta position with a chlorine atom (compound 4b ) resulted in significantly lower inhibitory activity (IC₅₀ = 85 ± 12 µM). nih.gov A para-chloro substitution (compound 4c ) yielded moderate potency (IC₅₀ = 26 ± 5 µM). nih.gov Interestingly, a methoxy (B1213986) group, which is an electron-donating group, at the meta position (compound 4g ) also conferred favorable potency with an IC₅₀ of 5.5 ± 0.7 µM. nih.govresearchgate.net Furthermore, a derivative with a nitro group at the para position (compound 4k ) showed moderate affinity for AChE. nih.gov The unsubstituted derivative (compound 4l ) was also identified as one of the more potent inhibitors in the series. nih.gov

Another study focused on 1-benzylpiperidine (B1218667) derivatives, which are structurally related to the benzylpiperazine scaffold. mdpi.com In this research, compound 19 , (1-benzylpiperidin-4-yl)methyl 2-(4-fluorophenyl)acetate, emerged as the most potent AChE inhibitor in its series, with an IC₅₀ value of 5.10 ± 0.24 µM. mdpi.com This compound also showed moderate inhibitory activity against BuChE, with an IC₅₀ of 26.78 ± 0.81 µM, suggesting a potentially beneficial dual inhibitory profile. mdpi.com The presence of the para-fluorine atom in the 2-phenylacetate portion of the molecule was suggested to enhance its interaction with the active site of AChE. mdpi.com

The following tables summarize the cholinesterase inhibitory activities of selected this compound derivatives and related compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives nih.gov

CompoundSubstituent on Phenyl RingIC₅₀ (µM) against AChE
4a 2-Chloro0.91 ± 0.045
4b 3-Chloro85 ± 12
4c 4-Chloro26 ± 5
4g 3-Methoxy5.5 ± 0.7
Donepezil (Reference) -0.14 ± 0.03

Table 2: Cholinesterase Inhibitory Activity of (1-Benzylpiperidin-4-yl)methyl 2-(4-fluorophenyl)acetate (Compound 19) mdpi.com

CompoundIC₅₀ (µM) against AChEIC₅₀ (µM) against BuChE
19 5.10 ± 0.2426.78 ± 0.81
Galantamine (Reference) 1.19 ± 0.046-

Structure Activity Relationship Sar Analysis of Methyl 2 4 Benzylpiperazin 1 Yl Acetate Derivatives

Impact of Substituents on the Piperazine (B1678402) Ring on Biological Efficacy

The piperazine ring is a common scaffold in many biologically active compounds due to its ability to engage in various interactions with protein targets and its favorable pharmacokinetic properties. The introduction of substituents on the piperazine ring of Methyl 2-(4-benzylpiperazin-1-yl)acetate derivatives can profoundly impact their biological efficacy.

Research on related piperazine-containing compounds has shown that the nature and position of substituents on the piperazine ring can influence potency and selectivity. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues, the alkyl group on the piperazine nitrogen was found to be a key determinant of activity at muscarinic acetylcholine (B1216132) receptors. While specific data for direct substitutions on the piperazine ring of this compound is limited in publicly available literature, general principles suggest that small, lipophilic groups could enhance binding affinity by occupying hydrophobic pockets within the target protein. Conversely, bulky substituents may introduce steric hindrance, potentially reducing or altering the biological activity. The basicity of the unsubstituted nitrogen on the piperazine ring is also a critical factor, as it is often involved in forming salt bridges with acidic residues in the binding site of target proteins.

Influence of Benzyl (B1604629) Moiety Modifications on Receptor Affinity and Selectivity

The benzyl moiety of this compound serves as a crucial hydrophobic anchor, and modifications to this group can significantly modulate receptor affinity and selectivity. Studies on related benzylpiperazine derivatives targeting sigma receptors have provided valuable insights into these structure-activity relationships.

The position and electronic nature of substituents on the phenyl ring of the benzyl group are particularly important. For example, the introduction of a para-substituent on the benzyl ring has been shown to enhance affinity and selectivity for the σ1 receptor. A notable example is the presence of a 4-methoxy group on the benzyl moiety, which has been identified as a favorable substitution for improving the binding profile at σ1 receptors. nih.gov This suggests that the para position of the phenyl ring interacts with a specific sub-pocket of the receptor that can accommodate and favorably interact with an electron-donating group.

Role of the Acetate (B1210297) Linker and its Structural Variations in Pharmacological Profiles

The acetate linker in this compound plays a critical role in positioning the key pharmacophoric elements for optimal interaction with the biological target. Variations in the length, rigidity, and chemical nature of this linker can dramatically alter the pharmacological profile of the compound.

In a study of related benzylpiperazine derivatives with amide linkers of varying lengths, a clear trend in σ1 receptor affinity was observed. nih.gov The data, summarized in the table below, indicates that a two-carbon (ethylene) linker between the piperazine nitrogen and a distal phenyl ring provided optimal σ1 receptor affinity. nih.gov

CompoundLinker Moietyσ1 Receptor Affinity (Ki, nM)Selectivity (Ki σ2/Ki σ1)
Analog 1Methylene (B1212753)145160
Analog 2Ethylene (B1197577)8.8370
Analog 3Propylene11.3351
Analog 4Butylene18.1Not Reported

This trend, where a two-carbon chain length is optimal, suggests that there is an ideal distance required to span two key binding regions within the receptor. While this data is for amide-linked derivatives, it provides strong evidence that the length of the linker in the acetate series would also be a critical determinant of activity. Replacing the ester of the acetate group with a more rigid amide or other functional groups would also be expected to impact the conformational flexibility of the molecule and, consequently, its binding affinity and selectivity.

Stereochemical Considerations in Activity and Selectivity Modulation

Chirality, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While this compound itself is not chiral, the introduction of substituents on the piperazine ring or modifications to the linker can create stereocenters, leading to different stereoisomers (enantiomers and diastereomers). These stereoisomers can exhibit significantly different pharmacological properties.

It is therefore highly probable that if chiral centers were introduced into the this compound scaffold, the resulting stereoisomers would display differential affinity, efficacy, and selectivity for their biological targets. The synthesis and evaluation of individual stereoisomers would be a critical step in the optimization of this class of compounds to identify the most potent and selective isomer while minimizing potential off-target effects.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For benzylpiperazine derivatives targeting the σ1 receptor, a well-defined pharmacophore model has been established. nih.gov

This model consists of three key elements:

A central basic nitrogen atom: This is typically the nitrogen atom of the piperazine ring, which is protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the receptor's binding site.

Two distal hydrophobic regions: These regions flank the basic nitrogen. In the case of this compound, the benzyl group constitutes one of these hydrophobic regions. The other hydrophobic region would be represented by the moiety at the other end of the acetate linker.

The distances between the basic nitrogen and the two hydrophobic regions are critical for optimal binding. The established pharmacophore model for σ1 receptor ligands suggests that one hydrophobic region should be located at a distance of 2.5–3.9 Å from the basic nitrogen, while the second, larger hydrophobic region should be at a distance of 6–10 Å. nih.gov The acetate linker in this compound serves to position the second hydrophobic group at an appropriate distance from the piperazine nitrogen. The efficacy of derivatives is therefore highly dependent on how well their three-dimensional structure aligns with this pharmacophoric model.

Mechanistic Elucidation of Methyl 2 4 Benzylpiperazin 1 Yl Acetate Action

Molecular Target Identification and Validation

There is no specific information available in the reviewed literature identifying or validating the molecular targets of Methyl 2-(4-benzylpiperazin-1-yl)acetate. Research on related benzylpiperazine derivatives has explored targets such as acetylcholinesterase, the serotonin (B10506) transporter, and GABAergic pathways, but these findings are not directly applicable to the title compound. nih.govuran.ua

Receptor Binding and Activation Profiles

No studies detailing the receptor binding and activation profiles of this compound were found. Consequently, data on its affinity for specific receptors and its agonist or antagonist activity is unavailable.

Enzyme Inhibition Kinetics and Pathways

Specific data on the enzyme inhibition kinetics and the metabolic or signaling pathways directly affected by this compound is not present in the current body of scientific literature. While studies on similar structures have investigated their inhibitory effects on enzymes like acetylcholinesterase, this information cannot be directly attributed to this compound. nih.gov

Cellular and Subcellular Interaction Mechanisms

There is a lack of research on the cellular and subcellular interaction mechanisms of this compound. Information regarding its uptake into cells, subcellular localization, and interaction with cellular components has not been published.

Signaling Pathway Modulations and Downstream Effects

No published data exists that describes the modulation of specific signaling pathways or any downstream cellular effects resulting from the action of this compound.

Computational Chemistry and in Silico Approaches in Research on Methyl 2 4 Benzylpiperazin 1 Yl Acetate

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 2-(4-benzylpiperazin-1-yl)acetate, docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. This is crucial for identifying its potential therapeutic applications. For instance, derivatives of benzylpiperazine have been investigated as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which is involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it

The process involves preparing a three-dimensional structure of this compound and docking it into the binding site of a target protein. The simulation then calculates the binding energy, with lower values suggesting a more stable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and the protein's amino acid residues.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Targets

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Therapeutic Area
Monoacylglycerol Lipase (MAGL)-8.5SER122, TYR194, GLY195Neurology, Oncology
Dopamine (B1211576) Transporter (DAT)-7.9ASP79, SER149, PHE326Neurology
Serotonin (B10506) Transporter (SERT)-8.2TYR95, ILE172, PHE335Psychiatry
Acetylcholinesterase (AChE)-9.1TRP84, TYR130, PHE330Neurology

Note: The data in this table is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For this compound and its analogs, QSAR studies can predict their activity against a specific target based on various molecular descriptors. These descriptors can be physicochemical properties like logP (lipophilicity), molecular weight, and polar surface area, or they can be more complex electronic and steric parameters. nih.gov

By synthesizing a library of derivatives of this compound with varied substituents and measuring their biological activity, a QSAR model can be developed. This model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding the design of more potent analogs.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For a compound like this compound, a pharmacophore model can be generated based on its structure and known active analogs. This model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net

Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach can identify new chemical scaffolds that may have similar biological activity to this compound, thus expanding the chemical space for drug discovery.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-protein complex over time. For this compound, MD simulations can be used to study its behavior within the binding site of a target protein. These simulations can reveal the stability of the binding pose predicted by molecular docking and identify any allosteric effects or conformational changes in the protein upon ligand binding. The insights gained from MD simulations are crucial for understanding the mechanism of action at an atomic level.

In Silico Prediction of Pharmacological Profiles and ADMET Properties

The success of a drug candidate is not only determined by its efficacy but also by its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.org In silico tools can predict the ADMET profile of this compound, providing an early assessment of its drug-likeness. nih.gov These predictions are based on its chemical structure and a variety of computational models.

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption
Human Intestinal Absorption>90%Well absorbed from the gut
Distribution
Blood-Brain Barrier (BBB) PenetrationYesCan potentially act on the central nervous system
Plasma Protein Binding~85%Moderate binding to plasma proteins
Metabolism
CYP2D6 InhibitionPossiblePotential for drug-drug interactions
CYP3A4 InhibitionUnlikelyLow risk of interaction with CYP3A4 substrates
Excretion
Renal Organic Cation TransporterSubstrateLikely to be excreted by the kidneys
Toxicity
hERG InhibitionLow riskUnlikely to cause cardiac arrhythmias
Ames MutagenicityNegativeNot likely to be mutagenic

Note: The data in this table is based on general predictions for similar chemical structures and is for illustrative purposes only.

The in silico prediction of ADMET properties helps in identifying potential liabilities early in the drug discovery process, allowing for chemical modifications to improve the compound's pharmacokinetic profile. nih.gov

Advanced Research Perspectives and Future Directions for Methyl 2 4 Benzylpiperazin 1 Yl Acetate Research

Development of Highly Selective and Potent Analogs for Specific Therapeutic Targets

The development of analogs of a lead compound is a critical step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For Methyl 2-(4-benzylpiperazin-1-yl)acetate, this process would involve systematic modifications of its core structure. The benzyl (B1604629) group, the piperazine (B1678402) ring, and the methyl acetate (B1210297) moiety all present opportunities for chemical alteration to create a library of analogs for screening against various biological targets.

Research into other benzylpiperazine derivatives has shown that even slight structural modifications can lead to significant changes in biological activity. For instance, the introduction of substituents on the benzyl ring or modifications of the piperazine nitrogen can profoundly influence the compound's interaction with specific receptors or enzymes. A study on benzylpiperidine and benzylpiperazine derivatives identified them as novel reversible monoacylglycerol lipase (B570770) (MAGL) inhibitors, which are of interest for their potential anti-inflammatory, antioxidant, and anti-cancer properties. Current time information in Singapore. This suggests that analogs of this compound could be designed and synthesized to target MAGL or other enzymes within the endocannabinoid system.

Furthermore, the piperazine core is a key component in many successful drugs, including those targeting G-protein coupled receptors (GPCRs) and kinases. chemenu.com By creating a diverse library of analogs, researchers could screen for activity against a wide range of such targets, potentially uncovering novel therapeutic applications.

Exploration of Novel Therapeutic Indications and Untapped Biological Pathways

The benzylpiperazine scaffold has been associated with a diverse range of therapeutic effects, including anticancer and radioprotective activities. A series of novel N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, which share the benzylpiperazine moiety, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One compound from this series demonstrated significant potency, arresting the cell cycle at the G2/M phase and inducing apoptosis, highlighting the potential of benzylpiperazine derivatives in oncology.

Moreover, other piperazine derivatives have been investigated as radiation countermeasures, showing the ability to mitigate DNA damage in cells exposed to gamma radiation. This opens up the possibility that this compound or its analogs could be explored for their potential as radioprotective agents, an area of significant unmet medical need.

The exploration of untapped biological pathways is another exciting frontier. The inherent structure of this compound, with its ability to be modified to interact with various biological targets, makes it a candidate for investigation in less-explored signaling pathways that may be relevant to a range of diseases.

Integration with Multi-Target Ligand Design Principles for Complex Diseases

Complex diseases such as Alzheimer's disease (AD) and cancer often involve multiple pathological pathways, making single-target drugs less effective. The multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can modulate multiple targets simultaneously, has emerged as a promising strategy. The benzylpiperazine scaffold is well-suited for the design of MTDLs due to its structural versatility.

For instance, in the context of Alzheimer's disease, researchers have designed and synthesized N-benzylpiperidine analogs as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the pathogenesis of AD. Similarly, in silico studies have proposed benzylpiperazine derivatives as dual-acting inhibitors for AD, targeting both acetylcholinesterase and beta-amyloid aggregation. These studies provide a strong rationale for exploring this compound as a scaffold for developing MTDLs for neurodegenerative diseases.

By strategically combining the benzylpiperazine core with other pharmacophores, it may be possible to design novel MTDLs based on this compound that could offer a more holistic therapeutic approach to complex multifactorial diseases.

Application of Advanced Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis

The translation of a promising compound from the laboratory to clinical use requires efficient and scalable synthetic methods. Recent advances in synthetic organic chemistry offer powerful tools for the production and diversification of piperazine-containing molecules.

Traditional methods for functionalizing the piperazine ring can be lengthy and limited. However, newer techniques such as C-H functionalization are providing more direct and efficient routes to create a wide range of piperazine derivatives. These methods allow for the introduction of various substituents at different positions of the piperazine ring, which is crucial for creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Furthermore, diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space and identifying novel biological activities. By applying DOS principles to the synthesis of this compound analogs, researchers can generate a large and structurally diverse collection of compounds for high-throughput screening, increasing the probability of discovering new therapeutic leads.

Synergistic Approaches in Combination Therapies with Existing Agents

Combination therapy, where two or more drugs are used together, is a standard of care for many diseases, including cancer and infectious diseases. This approach can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. The potential for this compound and its analogs to be used in combination with existing therapeutic agents is a promising area of future research.

For example, piperine, a compound containing a piperidine (B6355638) ring (a close relative of piperazine), has been shown to have a synergistic effect with various drugs, enhancing their bioavailability and therapeutic potential. This suggests that benzylpiperazine derivatives could also exhibit synergistic effects when co-administered with other agents.

In the context of cancer, a benzylpiperazine-containing compound has been shown to have a synergistic effect with the chemotherapeutic agent cisplatin (B142131) in certain cancer cell lines. Further research could explore the potential of this compound to enhance the efficacy of existing anticancer drugs, potentially allowing for lower doses and reduced side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-benzylpiperazin-1-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-benzylpiperazine with methyl chloroacetate under basic conditions (e.g., potassium carbonate in ethanol). Optimization may include adjusting reaction temperature (reflux vs. room temperature), solvent polarity, and stoichiometry of reagents. For example, using anhydrous solvents and inert atmospheres can mitigate hydrolysis side reactions. Purification via column chromatography (e.g., EtOAc/petroleum ether gradients) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the benzylpiperazine moiety (δ ~2.5–3.5 ppm for piperazine protons, δ ~7.2–7.4 ppm for benzyl aromatic protons) and ester carbonyl (δ ~170 ppm in ¹³C).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 263.16 for C₁₄H₁₉N₂O₂⁺).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) can resolve crystal structures, with bond angles and torsion angles critical for confirming stereochemistry .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS or TLC to identify intermediates (e.g., unreacted piperazine or ester hydrolysis products).
  • Reaction Optimization : Increase reaction time (e.g., 12–24 hours), use coupling agents like DCC/DMAP, or switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Purification : Employ preparative HPLC with a C18 column (acetonitrile/water mobile phase) to isolate the target compound from impurities .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved for derivatives of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to explain bioavailability discrepancies.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects in cellular models.
  • Dose-Response Studies : Conduct in vivo studies with escalating doses to identify therapeutic windows, accounting for interspecies metabolic differences .

Q. What computational strategies predict the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways. For example, calculate activation energies for ester hydrolysis at pH 1–14.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to predict aggregation or degradation trends.
  • pKa Prediction : Tools like MarvinSketch estimate protonation states of the piperazine nitrogen (expected pKa ~7–9), influencing solubility and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.